N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
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Overview
Description
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a dimethylamino group, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps, including the formation of the benzothiazole ring, chlorination, and subsequent coupling with the benzamide derivative. Common reagents used in these reactions include thionyl chloride, dimethylamine, and methoxybenzene. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize yield and purity. Purification techniques like recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol analogs.
Scientific Research Applications
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE
- N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE SULFATE
Uniqueness
N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-(DIMETHYLAMINO)-N-[2-(DIMETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may result in unique biological activities or applications compared to similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O2S.ClH/c1-24(2)12-13-26(20(27)14-6-8-15(9-7-14)25(3)4)21-23-18-17(28-5)11-10-16(22)19(18)29-21;/h6-11H,12-13H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHQCOBRTMWESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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